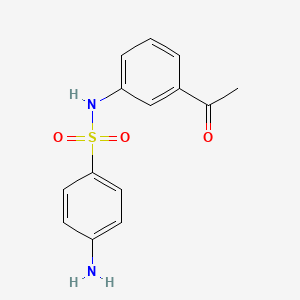
1-(CHLOROMETHYL)-3-CYCLOPROPOXYBENZENE
概要
説明
1-(Chloromethyl)-3-cyclopropoxybenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a cyclopropoxy group
準備方法
The synthesis of 1-(chloromethyl)-3-cyclopropoxybenzene typically involves the chloromethylation of 3-cyclopropoxybenzene. One common method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a zinc iodide catalyst. The reaction is carried out in dichloromethane at temperatures ranging from 5 to 10°C . This method is efficient and yields the desired product in good to excellent yields.
Industrial production methods may involve similar chloromethylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-(Chloromethyl)-3-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Chloromethyl)-3-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(chloromethyl)-3-cyclopropoxybenzene in chemical reactions involves the activation of the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In the presence of a catalyst, the benzene ring can undergo electrophilic aromatic substitution, leading to the formation of various derivatives .
類似化合物との比較
1-(Chloromethyl)-3-cyclopropoxybenzene can be compared with other chloromethyl-substituted aromatic compounds such as benzyl chloride and 1-(chloromethyl)-4-methoxybenzene. While these compounds share the chloromethyl functional group, the presence of the cyclopropoxy group in this compound imparts unique reactivity and properties .
Similar compounds include:
- Benzyl chloride
- 1-(Chloromethyl)-4-methoxybenzene
- 1-(Chloromethyl)-2-methoxybenzene
These compounds differ in their substituents on the benzene ring, which influences their chemical behavior and applications.
特性
IUPAC Name |
1-(chloromethyl)-3-cyclopropyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGBVPRYDMKODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720894 | |
| Record name | 1-(Chloromethyl)-3-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921602-61-1 | |
| Record name | 1-(Chloromethyl)-3-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)

![3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3167540.png)




![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)

